Pan-SSTR Binding Profile of Somatostatin-14 vs. Selective Analogs
Somatostatin-14 exhibits high, pan-receptor binding affinity across all five human SSTR subtypes, with IC50 values ≤1.5 nM for SSTR1, SSTR2, SSTR3, and SSTR5 [1]. This contrasts starkly with the selective profiles of clinical analogs: octreotide and lanreotide show negligible affinity for SSTR1 and SSTR4 (IC50 >1000 nM), while pasireotide, though broader, has significantly reduced affinity for SSTR4 (IC50 >100 nM) compared to the native hormone [2].
| Evidence Dimension | Human SSTR subtype binding affinity (IC50) |
|---|---|
| Target Compound Data | SSTR1: 0.93 nM; SSTR2: 0.15 nM; SSTR3: 0.56 nM; SSTR4: 1.50 nM; SSTR5: 0.29 nM |
| Comparator Or Baseline | Octreotide (SSTR1: 280 nM; SSTR2: 0.38 nM; SSTR3: 7.1 nM; SSTR4: >1000 nM; SSTR5: 6.3 nM) |
| Quantified Difference | SSTR1: ~300-fold; SSTR4: >667-fold; SSTR5: ~22-fold higher affinity for somatostatin-14 |
| Conditions | Radioligand binding assay using [125I]Tyr11-somatostatin-14 on membranes from CHO cells stably expressing human SSTR1-5 |
Why This Matters
The pan-SSTR binding profile of somatostatin-14 makes it the essential reference standard for defining SSTR pharmacology and for research where simultaneous activation of all receptor subtypes is required.
- [1] Bruns C, Lewis I, Briner U, Meno-Tetang G, Weckbecker G. SOM230: a novel somatostatin peptidomimetic with broad somatotropin release inhibiting factor (SRIF) receptor binding and a unique antisecretory profile. Eur J Endocrinol. 2002;146(5):707-716. View Source
- [2] Culler MD, et al. Somatostatin receptor (SSTR) subtype-selective analogues differentially suppress in vitro growth hormone and prolactin in human pituitary adenomas. Eur J Endocrinol. 2002. Data presented in Table 1, PMC3346155. View Source
